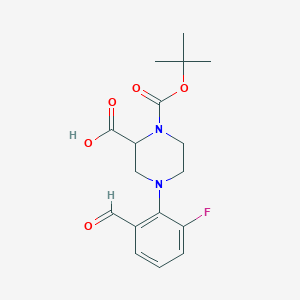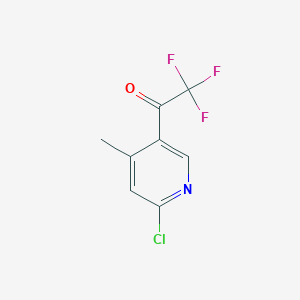![molecular formula C7H9FN2O B1415894 2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine CAS No. 2228724-04-5](/img/structure/B1415894.png)
2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine
Vue d'ensemble
Description
The compound “2-(6-fluoropyridin-2-yl)ethan-1-amine” is a chemical with the CAS Number: 910405-23-1 . It has a molecular weight of 140.16 . The IUPAC name for this compound is 2-(6-fluoro-2-pyridinyl)ethanamine .
Molecular Structure Analysis
The InChI code for “2-(6-fluoropyridin-2-yl)ethan-1-amine” is 1S/C7H9FN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Catalyst-Free Amination Reactions : Abel et al. (2015) investigated the catalyst-free reactions of 2-fluoropyridine with amines, revealing that amines without secondary alkyl substituents at the amino group react with an excess of 2-fluoropyridine to give N-(pyridin-2-yl) derivatives (Abel et al., 2015).
Regioselective Metallation and Synthesis : Güngör et al. (1981) demonstrated the regioselective metallation of 2-fluoropyridine, leading to the formation of various 3-oxoalkyl- or 3-aroyl-2-aminopyridines, highlighting its utility in synthetic chemistry (Güngör et al., 1981).
Synthesis and Antibacterial Activity : Egawa et al. (1984) synthesized compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7, starting from 1-substituted 7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, and evaluated their antibacterial properties (Egawa et al., 1984).
Chemoselective Amination : Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, which is closely related to the target compound, demonstrating its potential in selective chemical synthesis (Stroup et al., 2007).
Crystal Structure Analysis : The crystal structure of a related compound, analyzed by Park et al. (2016), provided insights into the hydrogen bonding and weak π–π interactions in these types of molecules (Park et al., 2016).
Controlled Synthesis in Organic Chemistry : Almendros et al. (2018) demonstrated the controlled synthesis of heterocycles using a compound closely related to the target molecule, highlighting its importance in the field of organic chemistry (Almendros et al., 2018).
Synthesis of 2-Aminopyridines : Pasumansky et al. (2004) and Li et al. (2018) both reported on the synthesis of 2-aminopyridines from 2-fluoropyridine, demonstrating the utility of the target compound in the synthesis of these derivatives (Pasumansky et al., 2004), (Li et al., 2018).
Medicinal Chemistry Applications : Pejchal et al. (2015) synthesized a series of novel compounds starting from a compound structurally similar to the target molecule and evaluated their antimicrobial and antifungal activities, showcasing its potential in medicinal chemistry (Pejchal et al., 2015).
Propriétés
IUPAC Name |
2-(6-fluoropyridin-3-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAODELUBEBIGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1415812.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)
![3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine](/img/structure/B1415818.png)
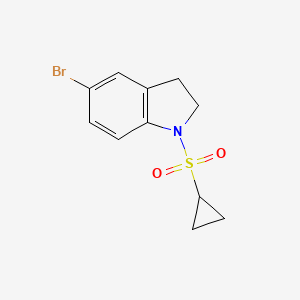
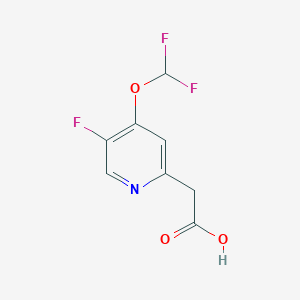
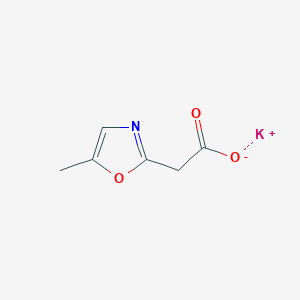
![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B1415825.png)
![(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate](/img/structure/B1415826.png)

